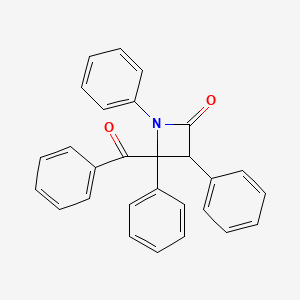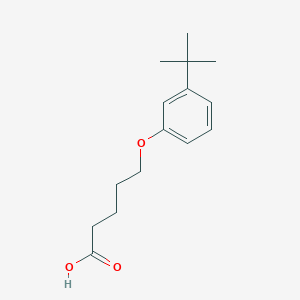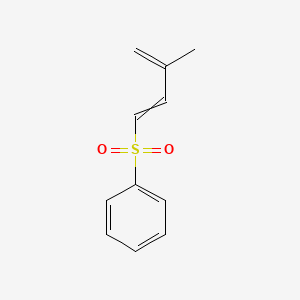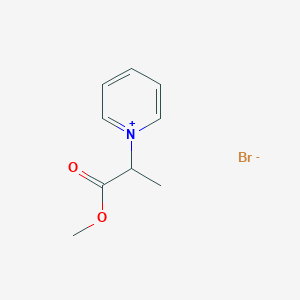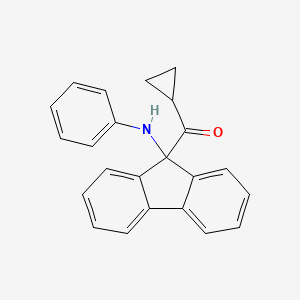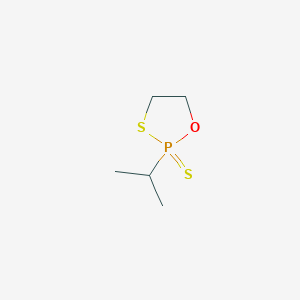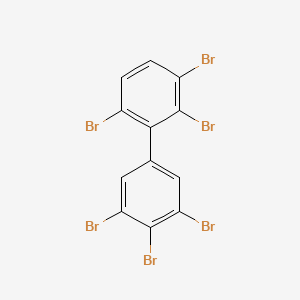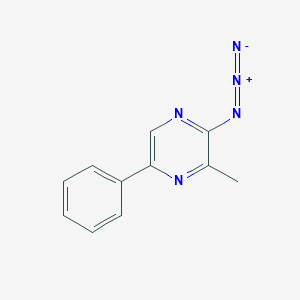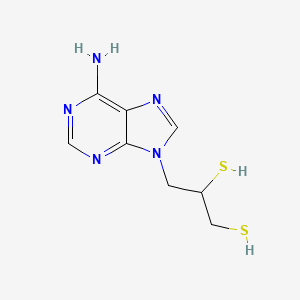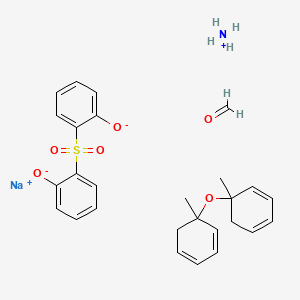
Azanium;sodium;formaldehyde;5-methyl-5-(1-methylcyclohexa-2,4-dien-1-yl)oxycyclohexa-1,3-diene;2-(2-oxidophenyl)sulfonylphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts is a complex polymeric compound. It is synthesized through the polymerization of formaldehyde with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], resulting in a product that contains both ammonium and sodium salts. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts typically involves the following steps:
Polymerization: Formaldehyde is polymerized with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol] under controlled conditions.
Sulfonation: The polymer is then sulfonated to introduce sulfonic acid groups.
Neutralization: The sulfonated polymer is neutralized with ammonium and sodium hydroxides to form the ammonium sodium salts.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity. The process involves continuous monitoring and adjustment of the reaction parameters to optimize the polymerization and sulfonation steps.
Analyse Des Réactions Chimiques
Types of Reactions
Formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the polymer’s properties.
Substitution: The sulfonic acid groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield hydroxylated products.
Applications De Recherche Scientifique
Formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a stabilizer in polymer chemistry.
Biology: Employed in the preparation of biological samples for microscopy and as a fixative in histology.
Medicine: Utilized in drug delivery systems and as a component in medical adhesives.
Industry: Applied in the production of coatings, adhesives, and water treatment chemicals.
Mécanisme D'action
The mechanism of action of formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts involves its interaction with various molecular targets. The sulfonic acid groups in the polymer can form strong ionic bonds with metal ions and other positively charged species, making it effective in applications such as ion exchange and catalysis. The polymer’s structure allows it to interact with biological molecules, making it useful in medical and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Formaldehyde, polymer with 4,4’-sulfonylbis[phenol]
- Naphthalenesulfonic acid, polymer with formaldehyde and 4,4’-sulfonylbis[phenol]
- Benzenesulfonic acid, polymer with formaldehyde and 4,4’-sulfonylbis[phenol]
Uniqueness
Formaldehyde, polymers with sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol], ammonium sodium salts is unique due to its combination of sulfonated 1,1’-oxybis[methylbenzene] and sulfonylbis[phenol] monomers, which impart specific chemical and physical properties. The presence of both ammonium and sodium salts enhances its versatility and effectiveness in various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C27H32NNaO6S |
|---|---|
Poids moléculaire |
521.6 g/mol |
Nom IUPAC |
azanium;sodium;formaldehyde;5-methyl-5-(1-methylcyclohexa-2,4-dien-1-yl)oxycyclohexa-1,3-diene;2-(2-oxidophenyl)sulfonylphenolate |
InChI |
InChI=1S/C14H18O.C12H10O4S.CH2O.H3N.Na/c1-13(9-5-3-6-10-13)15-14(2)11-7-4-8-12-14;13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)14;1-2;;/h3-9,11H,10,12H2,1-2H3;1-8,13-14H;1H2;1H3;/q;;;;+1/p-1 |
Clé InChI |
ZQNCJQZOZPJIDC-UHFFFAOYSA-M |
SMILES canonique |
CC1(CC=CC=C1)OC2(CC=CC=C2)C.C=O.C1=CC=C(C(=C1)[O-])S(=O)(=O)C2=CC=CC=C2[O-].[NH4+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


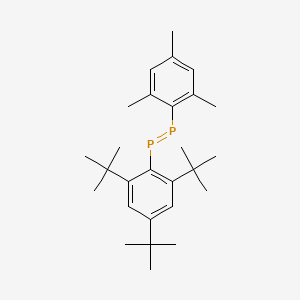
![1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14421109.png)
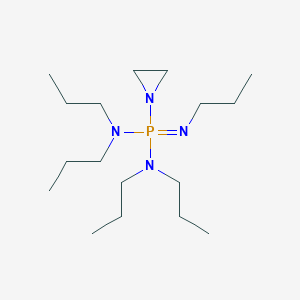
![1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B14421117.png)
